molecular formula C11H10N2O3S B2859285 2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid CAS No. 625366-55-4

2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid

Cat. No. B2859285
CAS RN: 625366-55-4
M. Wt: 250.27
InChI Key: VWDLFEVYYXMTPW-UHFFFAOYSA-N
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Description

“2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid” is a derivative of cyanoacetamides . Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Heterocyclic Azo Dye Derivatives

The compound serves as a precursor for the synthesis of heterocyclic azo dye derivatives. These derivatives are significant in the pharmaceutical sector for their bioactive properties. By incorporating the heterocyclic moiety into the azo dye scaffold, researchers can improve the pharmacological activities of these compounds, such as antifungal, antituberculosis, antiviral, anti-inflammatory, anticancer, antibacterial, DNA binding, and analgesic properties .

Cyanoacetylation of Amines

Cyanoacetylation is a key reaction in organic synthesis, and this compound can be used to cyanoacetylate amines. This process is crucial for the formation of biologically active compounds and can lead to the development of novel heterocyclic moieties with potential chemotherapeutic applications .

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .

Future Directions

Cyanoacetamide derivatives have drawn the attention of biochemists in the last decade due to their diverse biological activities . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6-9(7(2)14)3-8(4-12)11(13-6)17-5-10(15)16/h3H,5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDLFEVYYXMTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)SCC(=O)O)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]acetic acid

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